5-methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Lipophilicity Drug-likeness Kinase inhibitor design

This pre-functionalized 2-acylaminothiophene-3-carboxamide building block (CAS 392239-02-0) bypasses acylation steps, accelerating parallel synthesis & DEL campaigns. Its 5-methyl chiral center and linear pentanamido chain enable unique enantioselective FLT3 SAR and CNS lead optimization studies vs. polar analogs like TCS 359.

Molecular Formula C15H22N2O2S
Molecular Weight 294.41
CAS No. 392239-02-0
Cat. No. B2553324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS392239-02-0
Molecular FormulaC15H22N2O2S
Molecular Weight294.41
Structural Identifiers
SMILESCCCCC(=O)NC1=C(C2=C(S1)CCC(C2)C)C(=O)N
InChIInChI=1S/C15H22N2O2S/c1-3-4-5-12(18)17-15-13(14(16)19)10-8-9(2)6-7-11(10)20-15/h9H,3-8H2,1-2H3,(H2,16,19)(H,17,18)
InChIKeyDAVFVXQILJMPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 392239-02-0): Structural Identity and Computed Physicochemical Baseline for Procurement Evaluation


5-Methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 392239-02-0, PubChem CID 4531029) is a synthetic small molecule belonging to the 2-acylaminothiophene-3-carboxamide class, built on a partially saturated tetrahydrobenzothiophene core bearing a 5-methyl substituent, a 3-carboxamide group, and a linear pentanamido (valeroyl) side chain at position 2 [1]. Its computed properties include a molecular weight of 294.4 g/mol, XLogP3-AA of 3.4, topological polar surface area of 100 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds [1]. Prior research established the 2-acylaminothiophene-3-carboxamide chemotype as a privileged scaffold for FLT3 tyrosine kinase inhibition, with certain analogs achieving isolated enzyme IC50 values as low as 27 nM [2]. Tetrahydrobenzothiophene carboxamides have also been explored as dual-function modulators of kinase activity and lipid metabolism (SCD1/elongase/desaturase pathways) [3].

Why In-Class Analogs Cannot Simply Substitute for 5-Methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in SAR-Driven Research Programs


Within the 2-acylaminothiophene-3-carboxamide chemotype, minor structural perturbations produce large-magnitude shifts in both potency and selectivity. In the foundational FLT3 SAR study by Patch et al. (2006), modification of the 2-acylamino substituent across a panel of analogs yielded enzyme IC50 values spanning more than two orders of magnitude—from 27 nM (compound 44) to >10,000 nM [1]. The pentanamido (C5 linear alkyl) side chain of CAS 392239-02-0 occupies a distinct physicochemical space compared to the dimethoxybenzamido group of the well-characterized FLT3 probe TCS 359 (IC50 = 42 nM) , differing in lipophilicity (ΔXLogP), hydrogen bonding capacity, and steric bulk. Furthermore, the presence of the 5-methyl substituent on the tetrahydro ring introduces a chiral center (undefined stereocenter count = 1) that is absent in the unsubstituted TCS 359 scaffold [2]. These structural differences mean that binding kinetics, selectivity profiles, and cellular permeability cannot be assumed equivalent across analogs—generic substitution risks introducing uncharacterized potency gaps or off-target liabilities.

Quantitative Differential Evidence for 5-Methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 392239-02-0) vs. Closest Structural Analogs


2-Pentanamido vs. 2-(3,4-Dimethoxybenzamido): Divergent Lipophilicity and Hydrogen Bonding Profiles Relative to TCS 359

The target compound replaces the 3,4-dimethoxybenzamido group of TCS 359 (CAS 301305-73-7) with a linear pentanamido (C5) chain. This substitution reduces the computed XLogP3-AA from approximately 2.6 (TCS 359) to 3.4 (target compound), reflecting a net increase in lipophilicity despite the loss of the dimethoxy aromatic ring [1][2]. The hydrogen bond acceptor count decreases from 6 (TCS 359) to 3 (target compound), and the topological polar surface area contracts from approximately 127 Ų to 100 Ų [1][2]. These differences are predicted to modulate membrane permeability and plasma protein binding, making the target compound a valuable comparator for dissecting the contribution of polarity to FLT3 inhibitor ADME profiles within the 2-acylaminothiophene-3-carboxamide series.

Lipophilicity Drug-likeness Kinase inhibitor design ADME prediction

5-Methyl Chiral Center Differentiation: Stereochemical Implications vs. Achiral TCS 359 Scaffold

CAS 392239-02-0 possesses one undefined stereocenter at the 5-position of the tetrahydrobenzothiophene ring (PubChem Undefined Atom Stereocenter Count = 1), whereas TCS 359 (CAS 301305-73-7) bears no stereocenter on the tetrahydro ring (count = 0) [1][2]. This stereochemical feature introduces the potential for enantiomer-dependent biological activity—a phenomenon well-documented in kinase inhibitor pharmacology where (R)- and (S)-enantiomers can exhibit divergent potency and selectivity profiles. The racemic nature of the target compound (no defined stereocenter) makes it a critical tool for evaluating stereochemical contributions to target binding within tetrahydrobenzothiophene-based chemical probes.

Stereochemistry Chiral separation Enantioselective synthesis Pharmacophore modeling

2-Pentanamido Alkyl Chain Length Differentiation: Implications for FLT3 ATP-Binding Site Occupancy vs. Compound 44 (n-Butyl Analog)

In the foundational Patch et al. (2006) SAR study of 2-acylaminothiophene-3-carboxamides, systematic variation of the 2-acylamino chain length revealed that FLT3 inhibitory potency is exquisitely sensitive to this parameter. The most potent compound (44) achieved an isolated FLT3 enzyme IC50 of 27 nM and MV4-11 cellular IC50 of 410 nM [1]. While CAS 392239-02-0 itself lacks published IC50 data, its pentanamido (C5) chain represents a specific alkyl length variant that can be interrogated against the known SAR landscape: shorter chains (C2-C3) typically yielded reduced potency, while the optimal chain length for FLT3 inhibition in the Patch series clustered around C4-C5 linear or branched acyl groups [1]. The target compound thus serves as a structurally defined chemical probe for testing the contribution of the C5 linear acyl chain to FLT3 ATP-binding site engagement.

FLT3 kinase inhibition Structure-activity relationship ATP-competitive inhibitor Acute myeloid leukemia

Reduced Molecular Weight and Rotatable Bond Count vs. TCS 359: Ligand Efficiency Implications for Fragment-Based and Lead-Optimization Programs

CAS 392239-02-0 has a molecular weight of 294.4 g/mol and 5 rotatable bonds, compared to TCS 359's 360.4 g/mol and 7 rotatable bonds [1][2]. This 66 Da reduction in molecular weight, coupled with two fewer rotatable bonds, positions the target compound closer to fragment-like chemical space (MW < 300 Da, rotatable bonds ≤ 3 is typical for fragments) while retaining lead-like characteristics [3]. In the context of FLT3-targeted drug discovery, the lower molecular complexity of CAS 392239-02-0 may afford superior ligand efficiency indices if comparable potency can be demonstrated—a hypothesis that can be tested experimentally.

Ligand efficiency Fragment-based drug discovery Lead optimization Molecular complexity

Predicted Blood-Brain Barrier Penetration and CNS Multiparameter Optimization Score Differentiation vs. TCS 359

Based on computed physicochemical properties, CAS 392239-02-0 exhibits a more favorable predicted CNS penetration profile than TCS 359. With XLogP3 = 3.4, TPSA = 100 Ų, MW = 294.4, and 2 HBD—all within or near preferred ranges for CNS drug-likeness (XLogP 1–5, TPSA < 90 Ų, MW < 400, HBD ≤ 3 per the CNS MPO desirability scoring system) [1][2]. By contrast, TCS 359 (TPSA ≈ 127 Ų, 6 HBA) exceeds the TPSA threshold commonly associated with poor BBB penetration (TPSA > 120 Ų for carboxylic acids; > 90 Ų for neutral compounds substantially reduces CNS entry probability) [2]. This differentiation positions the target compound as a potentially more CNS-penetrant member of the 2-acylaminothiophene-3-carboxamide class.

Blood-brain barrier permeability CNS drug design MPO score Neuroinflammation

Synthetic Versatility as a Late-Stage Diversification Intermediate vs. 2-Amino Precursor (CAS 70733-09-4)

Unlike the 2-amino precursor 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 70733-09-4)—which requires acylation to access the bioactive 2-acylamino chemotype—CAS 392239-02-0 is a pre-functionalized building block bearing the pentanamido group already installed [1]. Direct comparison of synthetic utility: the 2-amino precursor (MW = 210.3 g/mol, C10H14N2OS) must undergo an additional acylation step (typically requiring activated acid derivatives, coupling reagents, and chromatographic purification) to generate biologically relevant analogs, whereas CAS 392239-02-0 can enter late-stage diversification reactions (e.g., carboxamide modification, ring functionalization) immediately [2]. This reduces synthetic step count by at least one transformation and eliminates variability associated with acylation efficiency across different acyl donors.

Synthetic intermediate Parallel synthesis Library generation Medicinal chemistry

Optimal Research and Procurement Application Scenarios for 5-Methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 392239-02-0)


FLT3 Kinase Inhibitor SAR Probe: Evaluating Pentanamido Chain Contribution to ATP-Binding Site Affinity

This compound serves as a structurally defined chemical probe for dissecting the contribution of a linear C5 pentanamido chain to FLT3 ATP-binding site engagement within the validated 2-acylaminothiophene-3-carboxamide pharmacophore [1]. When tested alongside TCS 359 (dimethoxybenzamido, IC50 = 42 nM) and the 2-amino precursor (CAS 70733-09-4, baseline control), the pentanamido variant provides a critical data point for refining 3D-QSAR models of FLT3 inhibition. Its reduced molecular weight (294.4 vs. 360.4 g/mol) and lower hydrogen bond acceptor count (3 vs. 6) relative to TCS 359 make it particularly informative for ligand efficiency analyses [2]. Researchers evaluating FLT3 as a target in acute myeloid leukemia should include this compound in selectivity panels to assess whether the alkyl chain confers differential kinase selectivity compared to aryl-containing 2-substituents.

Stereochemistry-Dependent Pharmacology Studies Using Racemic 5-Methyl Scaffold

The presence of an undefined chiral center at the 5-position of the tetrahydro ring (confirmed by PubChem stereocenter analysis) makes CAS 392239-02-0 uniquely suited for enantioselective pharmacology studies within the tetrahydrobenzothiophene class [1]. Unlike the achiral TCS 359 scaffold, this compound can be resolved into its (R)- and (S)-enantiomers via chiral chromatography, enabling direct comparison of enantiomer-dependent FLT3 inhibition, cellular potency, and off-target profiles. Such studies are essential because stereochemistry at the saturated ring position has been shown to influence kinase inhibitor binding mode in related chemotypes, and the racemic mixture provides an ideal starting point for enantioselective SAR campaigns [2].

CNS-Penetrant Kinase Inhibitor Lead Optimization Starting Point

Based on its computed CNS MPO profile—XLogP3 = 3.4 (within optimal 1–5 range), TPSA = 100 Ų (near 90 Ų ideal, well below the 120 Ų exclusion threshold), MW = 294.4, and only 2 hydrogen bond donors—CAS 392239-02-0 is predicted to exhibit superior blood-brain barrier penetration compared to the more polar TCS 359 (TPSA ≈ 127 Ų) [1]. For programs targeting CNS indications where kinase inhibition is therapeutically relevant (e.g., neuroinflammation, glioblastoma, or CNS-involved leukemias), this compound offers a more favorable starting point for lead optimization than existing polar analogs. Experimental confirmation of CNS exposure (e.g., brain-to-plasma ratio in rodent models) would further validate this computational prediction.

Late-Stage Diversification Substrate for Parallel Library Synthesis Around the Tetrahydrobenzothiophene-3-Carboxamide Scaffold

CAS 392239-02-0 is a pre-functionalized building block that eliminates the acylation step required when using the 2-amino precursor (CAS 70733-09-4) for analog generation [1]. Medicinal chemistry teams conducting parallel synthesis or DNA-encoded library (DEL) campaigns can use this compound directly for C3-carboxamide diversification (via amide coupling, hydrolysis, or reduction), tetrahydro ring functionalization, or thiophene sulfur oxidation. The elimination of one synthetic transformation reduces cycle time per analog, minimizes intermediate purification, and improves overall library yield—factors that directly impact the cost and speed of hit-to-lead and lead-optimization campaigns [2].

Quote Request

Request a Quote for 5-methyl-2-pentanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.